Desbutyl Bumetanide-d5

概述

描述

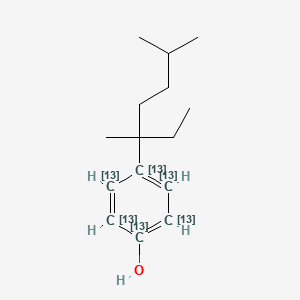

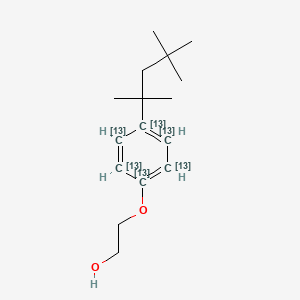

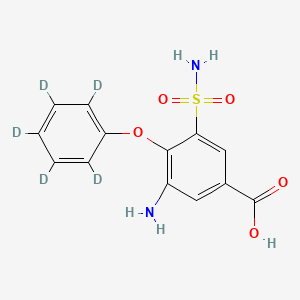

Desbutyl Bumetanide-d5 is a deuterated analog of Desbutyl Bumetanide, which is a metabolite of Bumetanide. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of this compound is C13H7D5N2O5S, and it has a molecular weight of 313.34 g/mol .

作用机制

Target of Action

Desbutyl Bumetanide-d5, a metabolite of Bumetanide , primarily targets the sodium-potassium ATPase pump . This pump plays a crucial role in maintaining the electrochemical gradient responsible for kidney function and fluid balance in the body .

Mode of Action

This compound interferes with renal cAMP and inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium .

Biochemical Pathways

The compound affects the sodium-potassium ATPase pump in the ascending loop of Henle and the proximal renal tubule . By inhibiting this pump, it disrupts the reabsorption of sodium and chloride, leading to diuresis . This action alters the electrolyte balance, affecting various biochemical pathways related to fluid balance and renal function .

Pharmacokinetics

Bumetanide, from which this compound is derived, is partially metabolized by oxidation in the liver to at least 5 metabolites . The major urinary metabolite is the 3’-alcohol derivative . The major metabolite excreted in bile and/or feces is the 2’-alcohol derivative . Minor metabolites include the 4’-alcohol, N-desbutyl, and 3’-acid derivatives .

Result of Action

The primary result of this compound’s action is diuresis , or increased urine production . This is due to its inhibition of sodium and chloride reabsorption in the kidneys . The compound’s action leads to increased excretion of water, sodium, chloride, magnesium, phosphate, and calcium , which can be beneficial in conditions like congestive heart failure, hepatic and renal disease, and nephrotic syndrome .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s effectiveness and metabolism . In patients with renal impairment, the metabolism and excretion of Bumetanide and its metabolites can be altered . Therefore, careful medical supervision is required when administering this compound to patients with renal disease .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Desbutyl Bumetanide-d5 involves multiple steps. One common method includes the following stages:

Stage 1: The reaction of d5-3-nitro-4-phenoxy-5-sulfamoyl-benzoic acid with lithium hydroxide, hydrogen, and palladium 10% on activated carbon in water at a pH of 7.5 to 8.

Stage 2: The resulting product is then treated with hydrogen chloride in water at a pH of 2.5 to 3.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include purification steps such as recrystallization and chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions: Desbutyl Bumetanide-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

科学研究应用

Desbutyl Bumetanide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry for the quantification of Bumetanide and its metabolites.

Biology: Employed in metabolic studies to trace the pathways and interactions of Bumetanide in biological systems.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance

相似化合物的比较

Desbutyl Bumetanide: The non-deuterated analog of Desbutyl Bumetanide-d5.

Bumetanide: The parent compound from which Desbutyl Bumetanide is derived.

Bumetanide-d5: Another deuterated analog used for similar research purposes.

Uniqueness: this compound is unique due to its stable isotope labeling with deuterium, which provides enhanced stability and allows for precise tracking in various analytical and research applications. This makes it particularly valuable in studies requiring high sensitivity and specificity .

属性

IUPAC Name |

3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZPZSQRCXSJI-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675790 | |

| Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072125-54-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072125-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

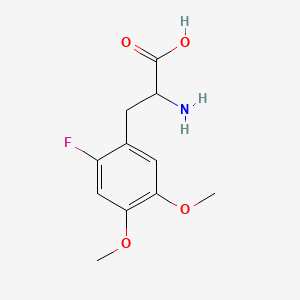

![5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B565127.png)